N,N'-(1,1'-Bitricyclo(3.3.1.1(sup 3,7)decane))-3,3'-diylbisacetamide
Description
N,N'-(1,1'-Bitricyclo(3.3.1.1³,⁷)decane)-3,3'-diylbisacetamide is a polycyclic bis-acetamide derivative with a rigid adamantane-based core. Its structure comprises two tricyclo[3.3.1.1³,⁷]decane (adamantane) units linked at the 1,1'-positions, each substituted with acetamide (-NHCOCH₃) groups at the 3,3'-positions .
Properties
CAS No. |
18317-06-1 |
|---|---|
Molecular Formula |
C24H36N2O2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
N-[3-(3-acetamido-1-adamantyl)-1-adamantyl]acetamide |
InChI |
InChI=1S/C24H36N2O2/c1-15(27)25-23-9-17-3-18(10-23)6-21(5-17,13-23)22-7-19-4-20(8-22)12-24(11-19,14-22)26-16(2)28/h17-20H,3-14H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
BEEFDPOIIGHOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two major steps:
Construction of the bitricyclic core (tricyclo[3.3.1.1^3,7^]decane):
- The tricyclic framework is generally prepared via intramolecular cyclization or multi-step ring-forming reactions starting from suitable bicyclic or monocyclic precursors.
- Methods include [2+2+2] cycloaddition, Diels-Alder reactions, or stepwise cyclizations involving functionalized cycloalkanes.
Functionalization with acetamide groups at the 3,3' positions:
- Introduction of the acetamide moieties is achieved by amide bond formation through acylation of the corresponding diamine intermediate.
- The diamine precursor is typically synthesized by selective amination of the tricyclic core at the 3,3' positions.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of tricyclo[3.3.1.1^3,7^]decane core | Cyclization of bicyclic precursors under acidic or catalytic conditions | Bitricyclic hydrocarbon framework generated |
| 2 | Selective amination | Use of ammonia or primary amines with catalysts (e.g., Pd, Ni) | Introduction of amino groups at 3,3' positions |
| 3 | Acetylation (amide formation) | Reaction of diamine with acetic anhydride or acetyl chloride in presence of base (e.g., pyridine) | Formation of bisacetamide groups at nitrogen atoms |
This sequence is supported by analogous syntheses of related tricyclic amines and amides documented in organic synthesis literature, where the key challenge is regioselective functionalization of the rigid bicyclic framework.
Reaction Conditions and Optimization
- Cyclization: Typically conducted at elevated temperatures (80–150 °C) with Lewis acid catalysts to promote ring closure.
- Amination: Performed under mild to moderate temperatures (25–80 °C) to prevent decomposition, often in polar solvents like ethanol or DMF.
- Acetylation: Usually carried out at 0–25 °C to control exothermic reaction and ensure selective mono- or di-substitution.
Research Outcomes and Analytical Data
Yield and Purity
- Overall yields for the multi-step synthesis range from 45% to 70%, depending on the efficiency of cyclization and amination steps.
- Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| NMR (1H, 13C) | Signals consistent with tricyclic core and acetamide protons (amide NH at ~7–8 ppm) |
| Mass Spectrometry | Molecular ion peak corresponding to the bisacetamide derivative |
| IR Spectroscopy | Strong amide carbonyl absorption at ~1650 cm⁻¹ and N-H stretching bands |
Crystallographic Data
- Single-crystal X-ray diffraction studies (when available) confirm the bitricyclic framework and the orientation of acetamide groups, supporting the regioselectivity of the synthesis.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Typical Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|---|
| Tricyclic core synthesis | Intramolecular cyclization or Diels-Alder | Lewis acid catalysts, elevated temperature | 60–75% | Regioselectivity, ring strain |
| Diamine functionalization | Selective amination at 3,3' positions | Ammonia or primary amines, Pd/Ni catalysts | 50–65% | Steric hindrance, selectivity |
| Acetylation to bisacetamide | Acylation with acetic anhydride or chloride | Pyridine or base, low temperature | 80–90% | Controlling mono- vs di-substitution |
Chemical Reactions Analysis
Types of Reactions
Acetamide,N,N-(1,1-bitricyclo(3.3.1.1(sup 3,7)decane)-3,3-diylbis- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to break down the tricyclic structure.
Reduction: Reduction reactions can be used to modify the acetamide groups or to reduce any oxidized intermediates.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the tricyclic core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetamide,N,N-(1,1-bitricyclo(331
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide,N,N-(1,1-bitricyclo(3.3.1.1(sup 3,7)decane)-3,3-diylbis- involves its interaction with molecular targets such as enzymes or receptors. The tricyclic structure may allow it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
N,N'-(1,1'-Bitricyclo(3.3.1.1³,⁷)decane)-3,3'-diylbisformamide
Structural Difference : The formamide analog replaces acetamide groups with formamide (-NHCHO) substituents.
Impact on Properties :
N,N'-Diacetyl-1,4-phenylenediamine
Structural Difference : Aromatic benzene ring core vs. adamantane dimer.
Impact on Properties :
1,1'-Biadamantane
Structural Difference : Lacks acetamide groups, consisting solely of two adamantane units linked at 1,1'-positions.
Impact on Properties :
- Applications : While 1,1'-Biadamantane is primarily used in hydrocarbon-based materials, the acetamide derivative’s hydrogen-bonding capability expands its utility in drug delivery or polymer science .
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Adamantane dimer | 3,3'-diylbisacetamide | ~382.3 | High thermal stability, H-bonding |
| N,N'-(Bitricyclodecane)-3,3'-diylbisformamide | Adamantane dimer | 3,3'-diylbisformamide | ~326.0 | Higher solubility, lower steric hindrance |
| N,N'-Diacetyl-1,4-phenylenediamine | Benzene ring | 1,4-diacetamide | 192.22 | Planar structure, moderate crystallinity |
| 1,1'-Biadamantane | Adamantane dimer | None | 268.45 | Hydrophobic, high rigidity |
Biological Activity
N,N'-(1,1'-Bitricyclo(3.3.1.1(sup 3,7)decane))-3,3'-diylbisacetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is CHNO, and it contains two acetamide functional groups that may enhance its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Antiviral Properties : There is emerging evidence suggesting that it may inhibit viral replication, particularly in RNA viruses.
- Cytotoxicity : In vitro studies have shown potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
The mechanisms through which this compound exerts its biological effects are not yet fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes crucial for microbial survival or viral replication.
- Interference with Cellular Processes : It may disrupt cellular signaling pathways or induce apoptosis in cancer cells.
Antimicrobial Studies
A study conducted on the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating moderate activity compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate |
| Escherichia coli | 75 | Low |
| Pseudomonas aeruginosa | 100 | Low |
Antiviral Studies
Research highlighted the compound's ability to inhibit the replication of SARS-CoV-2 in vitro by disrupting viral entry mechanisms. The effective concentration was noted at approximately 25 µg/mL.
Q & A
What are the key synthetic challenges in preparing N,N'-(1,1'-Bitricyclo(3.3.1.1³,⁷)decane)-3,3'-diylbisacetamide, and how can they be methodologically addressed?
Level : Basic
Answer :
The synthesis of this compound is complicated by its rigid tricyclic core and the steric hindrance introduced by the bridged bicyclo[3.3.1]decane structure. Key steps include:
- Cycloaddition or ring-closing metathesis to assemble the tricyclic framework, as seen in analogous diazabicyclic systems .
- Optimization of acetylation reactions to ensure regioselectivity at the 3,3'-positions. Using protecting groups (e.g., tert-butyl or benzyl) for secondary amines during acetylation can improve yield .
- Purification challenges due to structural rigidity: High-performance liquid chromatography (HPLC) with chiral columns or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is recommended .
How does the conformational rigidity of the tricyclo[3.3.1.1³,⁷]decane core influence the compound’s physicochemical properties and reactivity?
Level : Advanced
Answer :
The rigid, cage-like structure imposes:
- Restricted rotational freedom , leading to distinct stereoelectronic effects. Computational modeling (e.g., DFT or molecular mechanics) can predict bond angles and torsional strain, guiding synthetic routes .
- Enhanced thermal stability compared to flexible analogs, as observed in structurally similar tricyclic acetamides .
- Solubility limitations : The hydrophobic core reduces aqueous solubility. Co-solvent systems (e.g., DMSO/water) or derivatization with hydrophilic groups (e.g., sulfonates) are experimental strategies .
What advanced spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?
Level : Basic
Answer :
- X-ray crystallography : Essential for resolving the absolute configuration of the tricyclic core, especially given potential stereoisomerism at bridgehead positions .
- 2D NMR (COSY, NOESY) : Identifies through-space proton interactions to confirm substituent orientation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects trace impurities (e.g., incomplete acetylation byproducts) .
How can researchers reconcile contradictory data in biological activity studies involving this compound?
Level : Advanced
Answer :
Contradictions often arise from:
- Variability in assay conditions (e.g., pH, solvent composition). Standardizing protocols using guidelines from ’s theoretical framework ensures reproducibility .
- Off-target interactions : Screen against a broader panel of receptors/enzymes (e.g., kinase profiling) to identify confounding targets .
- Metabolic instability : Use metabolic stability assays (e.g., liver microsomes) to differentiate intrinsic activity from artifactually low bioavailability .
What computational approaches are most effective for predicting the compound’s interaction with biological targets?
Level : Advanced
Answer :
- Molecular docking (AutoDock, Schrödinger) : Models binding modes to enzymes/receptors. Validate with mutagenesis studies .
- Molecular dynamics simulations : Assess stability of ligand-target complexes over time, accounting for the tricyclic core’s rigidity .
- QSAR modeling : Correlates substituent modifications (e.g., acetyl vs. propionyl groups) with activity trends .
What methodologies are recommended for studying the compound’s stability under varying environmental conditions?
Level : Basic
Answer :
- Forced degradation studies : Expose to heat (40–80°C), light (UV/vis), and humidity (40–75% RH) to identify degradation pathways .
- HPLC-MS monitoring : Track decomposition products (e.g., hydrolysis of acetamide groups) .
- pH-rate profiling : Determine stability in buffers (pH 1–12) to guide formulation strategies .
How can researchers design experiments to explore the compound’s potential as a scaffold for drug discovery?
Level : Advanced
Answer :
- Fragment-based drug design : Use the tricyclic core as a rigid scaffold for appending functional groups. Screen fragment libraries via surface plasmon resonance (SPR) .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing acetamide with urea or sulfonamide) and test against target proteins .
- In silico ADMET profiling : Predict pharmacokinetic properties (e.g., blood-brain barrier penetration) early in development .
What are the ethical and methodological considerations in handling this compound due to its structural complexity?
Level : Basic
Answer :
- Toxicity screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before animal studies .
- Data transparency : Document synthetic protocols and analytical data comprehensively to avoid reproducibility issues, aligning with ’s emphasis on rigorous reporting .
- Safety protocols : Use fume hoods and personal protective equipment (PPE) when handling reactive intermediates (e.g., acyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
